molecular formula C18H18ClN3 B11560803 N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

Cat. No.: B11560803
M. Wt: 311.8 g/mol
InChI Key: VWDKAJNGLPWRTJ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of an imidazole ring substituted with chlorobenzyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Substitution Reactions: The chlorobenzyl and methylphenyl groups are introduced through nucleophilic substitution reactions. For instance, the imidazole ring can be reacted with 3-chlorobenzyl chloride and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and minimize by-products. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H18ClN3

Molecular Weight

311.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine

InChI

InChI=1S/C18H18ClN3/c1-13-6-8-15(9-7-13)17-12-21-18(22(17)2)20-11-14-4-3-5-16(19)10-14/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

VWDKAJNGLPWRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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